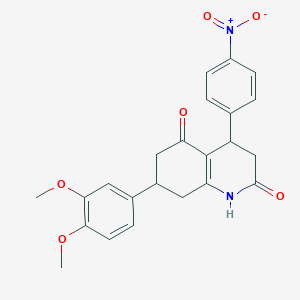![molecular formula C19H22N2O3S B4849485 N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Overview
Description
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as QNZ, is a small molecule that has been widely studied for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to have anti-viral properties against HIV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is its ability to selectively inhibit the NF-κB signaling pathway, which makes it a potentially useful therapeutic agent for a range of inflammatory and immune-related diseases. However, one of the limitations of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is complex and low yielding, which can make it expensive and time-consuming to produce.
Future Directions
There are several future directions for the study of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, which could increase the yield and reduce the cost of production. Another area of research is the investigation of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide as a potential therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Finally, the development of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been studied for its potential anti-viral properties, specifically against HIV-1.
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-17(12-10-15)25(23,24)20(2)14-19(22)21-13-5-7-16-6-3-4-8-18(16)21/h3-4,6,8-12H,5,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWKSANWWOYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4849437.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid](/img/structure/B4849478.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4849496.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4849498.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)